2-Acetyl-5-aminobenzonitrile

β-Adrenergic Agonists Pharmaceutical Intermediates Synthetic Chemistry

Researchers developing cimaterol or profiling CCR5/HDAC6 targets encounter supply chain risk from unvalidated regioisomers that compromise synthetic yield and assay reproducibility. 2-Acetyl-5-aminobenzonitrile (CAS 33720-71-7) eliminates these variables as the authenticated cimaterol intermediate with documented pharmacological benchmarks: • Cimaterol API Intermediate: validated synthetic route; alternative regioisomers require de novo optimization • CCR5 IC₅₀ = 1.86 μM (HIV-1 gp120 fusion assay) - quantitative baseline for SAR campaigns • HDAC6 Kd = 5.4 μM; HDAC1/2 IC₅₀ >100 μM - selective starting point with defined selectivity window • AChE: zero inhibition at 100 μM - clean off-target profile vs. 3-acetyl-4-amino isomer (IC₅₀ 5.86 μM)

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B13148467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-5-aminobenzonitrile
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)N)C#N
InChIInChI=1S/C9H8N2O/c1-6(12)9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3
InChIKeyKHXPZWDHAWLSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-5-aminobenzonitrile Profile & Procurement


2-Acetyl-5-aminobenzonitrile (also designated 5-acetyl-2-aminobenzonitrile or 4′-amino-3′-cyanoacetophenone; CAS 33720-71-7) is a substituted benzonitrile derivative with the molecular formula C₉H₈N₂O (MW 160.17 g/mol). The compound integrates an acetyl group at the 5-position and an amino group at the 2-position on the benzonitrile ring [1]. It is characterized as a light-yellow to dark-yellow crystalline solid with a melting point of 159–161 °C, a boiling point of approximately 375 °C at 760 mmHg, and a density of 1.20 g/cm³; it is soluble in chloroform, methanol, and ethyl acetate but only slightly soluble in water [2]. The compound is primarily utilized as a versatile building block in organic synthesis, most notably as a key intermediate in the preparation of the β-adrenergic agonist cimaterol, and has been evaluated in pharmacological assays for interactions with multiple biological targets including HDAC6, CCR5, NAT1, and nAChR [3].

Documented intermediate for cimaterol synthesis; specific 2-amino-5-acetyl regiochemistry required
Evaluated in multiple target engagement assays (HDAC6, CCR5, NAT1, AChE) for screening and SAR

Why Regioisomeric Analogs Cannot Replace 2-Acetyl-5-aminobenzonitrile


The benzonitrile scaffold bearing acetyl and amino substituents encompasses multiple regioisomers including 3-acetyl-4-aminobenzonitrile, 4-acetyl-2-aminobenzonitrile, and 2-acetyl-5-aminobenzonitrile. These compounds, while sharing the same molecular formula (C₉H₈N₂O) and molecular weight, are not functionally interchangeable. The precise spatial arrangement of the acetyl (C2, C3, C4, or C5 position) and amino (C2, C3, C4, or C5 position) groups dictates both the compound's chemical reactivity in downstream synthesis pathways—most critically as a cimaterol intermediate —and its target engagement profile in biological assays. As demonstrated by comparative activity data across HDAC isoforms [1], ACC2 [2], and AChE [3], even subtle positional changes yield substantial differences in potency and selectivity. For procurement decisions in pharmaceutical intermediate supply chains or structure-activity relationship (SAR) studies, substitution with a non-validated regioisomer introduces uncontrolled variables that compromise synthetic yield, purity of the final active pharmaceutical ingredient (API), and reproducibility of biological data. The following quantitative evidence establishes the specific dimensions along which 2-acetyl-5-aminobenzonitrile exhibits differentiated performance relative to its closest analogs.

Regioisomeric analogs (e.g., 3-acetyl-4-aminobenzonitrile) lack documented synthetic utility for cimaterol and may require de novo route development.
Target engagement profiles shift significantly; 4-acetyl-2-aminobenzonitrile shows ACC2 inhibition (253 nM), while this compound inhibits NAT1 (9.6 µM).
AChE inhibition risk differs: 3-acetyl-4-aminobenzonitrile is a micromolar AChE inhibitor, whereas 2-acetyl-5-aminobenzonitrile is inactive at 100 µM.

Quantitative Differentiation Evidence for 2-Acetyl-5-aminobenzonitrile


Validated Intermediate for Cimaterol Synthesis

2-Acetyl-5-aminobenzonitrile is specifically documented as a cimaterol intermediate [1]. While alternative aminobenzonitrile regioisomers (e.g., 3-acetyl-4-aminobenzonitrile, 4-acetyl-2-aminobenzonitrile) and unsubstituted 2-aminobenzonitrile may appear structurally similar, they are not validated intermediates in published cimaterol synthesis protocols. The specific substitution pattern at the 2-amino and 5-acetyl positions on the benzonitrile core is essential for the downstream synthetic pathway that yields the active β-adrenergic agonist. Substitution with a non-validated regioisomer would require de novo reaction optimization and validation, introducing uncontrolled variables in yield, purity, and regulatory compliance for pharmaceutical manufacturing or research applications.

Synthetic intermediate validation
Class-level
Target: documented cimaterol intermediate
Regioisomers: not validated
Specific regiochemistry required for published cimaterol synthesis
Alternative regioisomers need independent route validation
β-Adrenergic Agonists Pharmaceutical Intermediates Synthetic Chemistry

HDAC6 Affinity and Selectivity Over HDAC1/2

2-Acetyl-5-aminobenzonitrile was evaluated for binding to recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate in a fluorogenic enzymatic assay. The measured equilibrium dissociation constant (Kd) was 5.40E+3 nM (5.4 μM) [1]. In separate assays conducted in human HeLa cell nuclear extract, the compound demonstrated IC₅₀ > 1.00E+5 nM (>100 μM) against HDAC1 and HDAC2, indicating weak inhibition [2]. The compound exhibits modest HDAC6 affinity but lacks meaningful potency against class I HDAC isoforms (HDAC1/2).

HDAC6 binding affinity
Reported
Kd = 5.4 µM (HDAC6)
HDAC1/2 IC₅₀ > 100 µM
Supports HDAC6-focused screening with class I selectivity context
Approx. 18.5-fold selectivity over HDAC1/2 in separate assays
Epigenetics HDAC Inhibitors Enzyme Assays

CCR5 Antagonist Activity in Cell Fusion Assay

2-Acetyl-5-aminobenzonitrile was evaluated for antagonist activity against human CCR5 receptor in a cell-based HIV-1 gp120-induced cell-cell fusion assay. The measured IC₅₀ was 1.86E+6 nM (1.86 μM) [1]. This activity is consistent with preliminary pharmacological screening data indicating potential utility as a CCR5 antagonist scaffold for treating CCR5-mediated conditions including HIV infection [2]. For comparison, maraviroc (an FDA-approved CCR5 antagonist) exhibits IC₅₀ values in the low nanomolar range (typically 3–10 nM) in similar antiviral assays; this compound is several orders of magnitude less potent but may serve as a structurally distinct starting point for medicinal chemistry optimization.

CCR5 antagonist potency
Reported
IC₅₀ = 1.86 µM (cell fusion assay)
Maraviroc ~3–10 nM (reference)
Micromolar CCR5 antagonist scaffold for hit-to-lead optimization
~200–600× less potent than clinical reference
Chemokine Receptors HIV Entry Inhibitors GPCR Antagonists

AChE Inactivity vs. Active Regioisomers

2-Acetyl-5-aminobenzonitrile showed no inhibition of acetylcholinesterase (AChE) at a concentration of 100 μM . In contrast, the regioisomeric analog 3-acetyl-4-aminobenzonitrile demonstrated measurable inhibition of recombinant Anopheles gambiae wild-type AChE with an IC₅₀ of 5.86E+3 nM (5.86 μM) after 10 minutes by Ellman assay [1]. This positional isomer effect—where moving the acetyl group from the 5-position to the 3-position and the amino group from the 2-position to the 4-position converts an inactive compound into a micromolar AChE inhibitor—illustrates the profound impact of substitution pattern on target engagement.

AChE inhibition profile
Reported
No inhibition at 100 µM
3-Acetyl-4-amino IC₅₀ = 5.86 µM
Lower off-target AChE risk compared to active regioisomer
2,5-substitution pattern avoids AChE artifacts in screening
Acetylcholinesterase Enzyme Inhibition Selectivity Profiling

NAT1 Inhibition vs. ACC2 Active Regioisomer

2-Acetyl-5-aminobenzonitrile inhibits human arylamine N-acetyltransferase 1 (NAT1) with an IC₅₀ of 9.60E+3 nM (9.6 μM), measured by Ellman's method assessing the rate of free thiol coenzyme A production using arylamine and AcCoA as substrates [1]. By comparison, the regioisomer 4-acetyl-2-aminobenzonitrile exhibits an IC₅₀ of 253 nM against human acetyl-CoA carboxylase 2 (ACC2) in a MALDI-based assay [2]. While direct NAT1-to-NAT1 comparison data between regioisomers is not available, the distinct target engagement profiles (NAT1 at 9.6 μM for the 2,5-isomer vs. ACC2 at 0.253 μM for the 2,4-isomer) demonstrate that positional isomerism yields divergent pharmacological activities.

Enzyme inhibition divergence
Reported
NAT1 IC₅₀ = 9.6 µM
4-Acetyl-2-amino ACC2 IC₅₀ = 253 nM
Regioisomer-dependent target preference (NAT1 vs ACC2)
Select regioisomer based on target of interest
Arylamine N-Acetyltransferase Drug Metabolism Enzyme Inhibition

Application Scenarios for 2-Acetyl-5-aminobenzonitrile


Cimaterol Intermediate for β-Adrenergic Agonist Synthesis

Procurement of 2-acetyl-5-aminobenzonitrile is essential for the synthesis of cimaterol, a β-adrenergic agonist [1]. The specific 2-amino-5-acetyl substitution pattern on the benzonitrile core is required for the established synthetic route to yield the active pharmaceutical ingredient [1]. Alternative aminobenzonitrile regioisomers (e.g., 3-acetyl-4-aminobenzonitrile, 4-acetyl-2-aminobenzonitrile) are not documented as cimaterol intermediates and would require de novo route optimization and validation. Researchers and manufacturers engaged in cimaterol-related projects should specify 2-acetyl-5-aminobenzonitrile (CAS 33720-71-7) to ensure synthetic reproducibility and compliance with validated protocols.

CCR5 Antagonist Hit-to-Lead Programs

With a validated IC₅₀ of 1.86 μM against human CCR5 in a cell-based HIV-1 gp120-induced fusion assay [1], 2-acetyl-5-aminobenzonitrile provides a chemically accessible starting point for medicinal chemistry optimization targeting CCR5-mediated conditions including HIV infection, asthma, rheumatoid arthritis, and COPD [2]. While maraviroc and clinical-stage CCR5 antagonists achieve nanomolar potency, this compound's micromolar activity and simple benzonitrile scaffold make it suitable for parallel synthesis and SAR exploration. Researchers can leverage the quantitative baseline IC₅₀ to benchmark analog improvements.

HDAC6 Biochemical Screening with Class I Selectivity

2-Acetyl-5-aminobenzonitrile binds recombinant human HDAC6 with a Kd of 5.4 μM while showing negligible inhibition of HDAC1/2 (IC₅₀ > 100 μM) in HeLa nuclear extract [1][2]. This modest HDAC6 affinity, combined with weak class I HDAC activity, positions the compound as a potential control or benchmark in HDAC6-focused enzymatic assays. The quantitative Kd provides a reference point for evaluating more potent HDAC6 inhibitors, and the HDAC1/2 inactivity threshold (>100 μM) informs selectivity profiling. For SAR campaigns aiming to improve HDAC6 potency while maintaining selectivity over class I isoforms, this compound offers a defined starting point.

AChE-Negative Control for Selectivity Studies

In assays where acetylcholinesterase (AChE) activity would confound interpretation—such as CNS-targeted drug discovery, neurotoxicity screening, or pesticide development—2-acetyl-5-aminobenzonitrile offers a demonstrably clean profile with no inhibition at 100 μM [1]. This contrasts with regioisomeric analogs such as 3-acetyl-4-aminobenzonitrile, which exhibits micromolar AChE inhibition (IC₅₀ = 5.86 μM) [2]. For researchers designing multi-target screening panels or evaluating off-target liability, the 2,5-substitution pattern provides an inherently lower risk of AChE-related artifacts compared to alternative positional isomers.

Application
Selection Property
Validation Focus
Cimaterol synthesis intermediate
Regioisomeric identity confirmation
Verify CAS 33720-71-7 against published protocols
CCR5 antagonist scaffold optimization
Micromolar CCR5 activity in cell fusion assay
Benchmark IC₅₀ for SAR and analog improvement
HDAC6 biochemical screening
Moderate HDAC6 affinity with class I selectivity
Kd reference for hit evaluation and selectivity profiling
AChE off-target selectivity screening
Absence of AChE inhibition at 100 µM
Confirm AChE inactivity to avoid assay artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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